Methyl 3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 3-thiophenecarboxylate and its derivatives can be achieved through various methods. A notable pathway involves the piperidine-catalyzed addition of methyl thioglycolate to methyl acrylate, followed by a series of steps including the Dickmann condensation, tosylation, disulfide substitution, dehydrogenation, and reduction, resulting in a yield of 16% for methyl 4-mercapto-3-thiophenecarboxylate (Xu Wen-fang, 2003). Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate have opened new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's utility in synthesizing complex structures (C. Corral & J. Lissavetzky, 1984).
Molecular Structure Analysis
Structural and spectroscopic analyses, such as those performed on phenylthiophene-2-carboxylate compounds, have provided insights into the molecular and electronic structures of methyl 3-thiophenecarboxylate derivatives. These studies employ techniques like Fourier transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance spectroscopy (NMR) to elucidate structural features and electronic properties, contributing to a deeper understanding of the compound's chemical behavior (P. Vennila et al., 2023).
Chemical Reactions and Properties
Methyl 3-thiophenecarboxylate undergoes various chemical reactions, highlighting its reactivity and application in synthetic chemistry. For instance, its reaction with orthoesters produces N-(2-carbomethoxy thienyl) imidates, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones, a process that offers insights into cyclization mechanisms and the relative activities of ester and imidate groups (B. Hajjem et al., 2010). Palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids also demonstrates the compound's versatility in forming tetraarylated products through C-H bond cleavage and decarboxylation (Masaya Nakano et al., 2008).
Physical Properties Analysis
The physical properties of methyl 3-thiophenecarboxylate derivatives have been studied through various experimental and computational methods. Thermochemical studies on thiophene-based compounds like 2- and 3-thiopheneacetic acid methyl esters reveal their relative stabilities, enthalpies of combustion and vaporization, and provide insights into their potential applications in drug design, electronics, and conductive polymers (M. Roux et al., 2007).
Chemical Properties Analysis
The chemical properties of methyl 3-thiophenecarboxylate, such as its reactivity and the influence of substituents, have been explored in depth. Studies on the substituent effects in thiophene compounds, particularly focusing on methyl (substituted 2-thiophenecarboxylate)s, shed light on the chemical shifts, conformation, and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and applications in synthesis (H. Satonaka, 1983).
Scientific Research Applications
1. Application in Non-Fullerene Polymer Solar Cells
- Summary of Application: Methyl 3-thiophenecarboxylate is used in the synthesis of a new acceptor-donor-acceptor (A-b-D-b-A) type molecule, IDT-3MT, which is used in non-fullerene polymer solar cells . The molecule is synthesized with a weak acceptor thiophene-3-carboxylate bridge between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .
- Methods of Application: The blend film of PBDB-T: IDT-3MT exhibited a more prominent face-on orientation and fine surface morphology compared with PBDB-T: IDT-T, which can facilitate charge transportation in the vertical direction .
- Results or Outcomes: The polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited the highest power conversion efficiency of 8.40% with a high open-circuit voltage of 0.95 V and a short-circuit current density of 14.43 mA cm −2 .
2. Therapeutic Applications
- Summary of Application: Thiophene and its substituted derivatives, including Methyl 3-thiophenecarboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the current disease scenario .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
3. Synthesis of Thienopyrimidinone Analogs
- Summary of Application: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
methyl thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAEMILTFNZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341583 | |
Record name | Methyl 3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-thiophenecarboxylate | |
CAS RN |
22913-26-4 | |
Record name | 3-Thiophenecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22913-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-thiophenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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